
2-Keto-3-butynoic acid
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Overview
Description
2-Keto-3-butynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2O3 and its molecular weight is 98.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Research
Enzyme Inhibition
2-Keto-3-butynoic acid has been identified as a "suicide substrate" for certain enzymes, particularly lactate oxidase. It covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition. This mechanism has been studied extensively to understand enzyme kinetics and the role of flavins in enzymatic reactions .
Flavoprotein Studies
Synthetic Chemistry
Synthesis of Functionalized Compounds
The compound is employed in the synthesis of various functionalized organic molecules. Notably, it is used to synthesize γ-butyrolactones and tetrahydrofurans through Conia-ene cyclizations, which are valuable intermediates in organic synthesis . Additionally, it serves as a precursor for synthesizing allenoates, which can participate in [2+2] cycloadditions with alkenes, expanding the toolbox for synthetic chemists .
Radical Hydrostannation
Another notable application is its use in radical hydrostannation reactions to create organotin reagents. These reagents are essential for various coupling reactions in organic synthesis, highlighting the compound's versatility .
Medicinal Applications
Inhibition of Metabolic Enzymes
This compound acts as an inhibitor of acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. This inhibition can be pivotal in studying metabolic pathways and developing therapeutic strategies for metabolic disorders .
Potential Anti-infective Properties
Emerging studies suggest that compounds related to this compound may exhibit anti-infective properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further exploration in drug development against infectious diseases .
Table 1: Summary of Applications
Chemical Reactions Analysis
Lactate Oxidase Inactivation
2-Keto-3-butynoic acid is generated in situ via oxidation of 2-hydroxy-3-butynoate by lactate oxidase (EC 1.13.12.4) . This compound acts as a suicide substrate, forming a covalent adduct with flavin mononucleotide (FMN) at the enzyme’s active site:
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Adduct Structure : A 4a,5-dihydroflavin derivative with a propano bridge between C(4a) and N(5) of FMN .
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Spectral Evidence : The modified FMN exhibits absorption maxima at 318 nm and 368 nm, with strong fluorescence .
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Reversibility : The adduct is stabilized by borohydride reduction, preventing decomposition .
Flavocytochrome b₂ Inactivation
In flavocytochrome b₂, 2-keto-3-butynoate inactivates the reduced enzyme (partition ratio: 5 reductions per inactivation) . Key differences from lactate oxidase include:
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Decomposition Products : Compound III (a unique adduct) forms alongside compounds I and II, suggesting enzyme-dependent decomposition pathways .
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Cysteine Targeting : The reduced enzyme’s cysteine clusters are modified, leading to loss of flavin-binding capacity .
Flavin Adduct Formation
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FMN Modification : The C(4a) and N(5) positions of FMN form a cyclic adduct with 2-keto-3-butynoate, confirmed by isotope labeling (³H/¹⁴C) and NMR .
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Borohydride Reduction : Converts the adduct to a stable 1,5-dihydroflavin derivative, characterized by loss of 600 nm absorbance .
Protein Residue Modification
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Cysteine Cross-Linking : In flavocytochrome b₂, 2-keto-3-butynoate modifies three spatially proximal cysteine residues (Cys-262, Cys-275, Cys-356), disrupting flavin binding .
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Stoichiometry : ~1.3 cysteines per E1 monomer in pyruvate dehydrogenase complexes are modified .
Reaction Conditions and Rates
Thermodynamic Data
Key Research Findings
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Intermediate Charge-Transfer Complex : A transient complex (λmax = 600 nm) forms between reduced FMN and 2-keto-3-butynoate during lactate oxidase inactivation .
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Enzyme-Specific Decomposition : Lactate oxidase and flavocytochrome b₂ produce distinct adducts (I, II, III), reflecting differences in active-site architecture .
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Cofactor Dependency : Thiamine pyrophosphate (ThDP) and Mg²⁺ enhance inactivation rates in pyruvate dehydrogenase, implicating cofactor-assisted mechanisms .
Structural Implications
The reactivity of this compound highlights its role as a probe for flavin-dependent enzymes:
Properties
CAS No. |
56842-75-2 |
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Molecular Formula |
C4H2O3 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
2-oxobut-3-ynoic acid |
InChI |
InChI=1S/C4H2O3/c1-2-3(5)4(6)7/h1H,(H,6,7) |
InChI Key |
IWQJHJSBXNPYPP-UHFFFAOYSA-N |
SMILES |
C#CC(=O)C(=O)O |
Canonical SMILES |
C#CC(=O)C(=O)O |
Key on ui other cas no. |
56842-75-2 |
Synonyms |
2-keto-3-butynoic acid 2-oxo-3-butynoate |
Origin of Product |
United States |
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